

An In-depth Technical Guide to Methyl 5-O-feruloylquinate

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Compound of Interest

Compound Name: **Methyl 5-O-feruloylquinate**

Cat. No.: **B3028065**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the class of feruloylquinic acids. It is the methyl ester of 5-O-feruloylquinic acid. This compound has been identified in *Phellodendron amurense*, a plant used in traditional medicine.^[1] As a derivative of ferulic acid and quinic acid, it is structurally related to a class of compounds known for their various biological activities.

This technical guide provides a comprehensive overview of **Methyl 5-O-feruloylquinate**, including its chemical identity, physicochemical properties, and potential biological activities, largely inferred from studies on its parent compound and isomers due to the limited specific research on this molecule. This document also outlines detailed experimental protocols and hypothesized signaling pathways to serve as a foundational resource for further research and drug development.

IUPAC Name: methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate^[1]

CAS Number: 154461-64-0^[1]

Physicochemical Properties

A summary of the computed physicochemical properties of **Methyl 5-O-feruloylquinate** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₂ O ₉	PubChem[1]
Molecular Weight	382.4 g/mol	PubChem[1]
XLogP3	0.2	PubChem[1]
Hydrogen Bond Donor Count	4	PubChem[1]
Hydrogen Bond Acceptor Count	9	PubChem[1]
Rotatable Bond Count	7	PubChem[1]

Potential Biological Activities and Quantitative Data

Direct experimental data on the biological activities of **Methyl 5-O-feruloylquinate** are scarce. However, based on the known activities of its parent compound, 5-O-feruloylquinic acid, and its isomer, Methyl 4-O-feruloylquinate, we can infer its potential therapeutic properties.

Antioxidant Activity (Inferred from 5-O-feruloylquinic acid)

The parent compound, 5-O-feruloylquinic acid, is a known antioxidant. It is expected that **Methyl 5-O-feruloylquinate** would exhibit similar properties.

Compound	Assay	IC ₅₀	Reference
5-O-feruloylquinic acid	DPPH Radical Scavenging	~9 µM	Cayman Chemical
5-O-feruloylquinic acid	Superoxide Anion Radical Scavenging	~36 µM	Cayman Chemical

Anti-Inflammatory and Antiviral Activity (Inferred from Methyl 4-O-feruloylquinate)

Studies on the isomer, Methyl 4-O-feruloylquinate, suggest potential anti-inflammatory and antiviral activities.

Compound	Bioactivity	Cell Line	Assay	Results	Reference
Methyl 4-O-feruloylquinat e	Anti-H5N1 Influenza A Virus	MDCK cells	Neutral Red Uptake Assay	3% protective rate at 5 μ M	Benchchem[2]

Hypothesized Signaling Pathways

Based on the activities of related compounds, **Methyl 5-O-feruloylquinate** may modulate key signaling pathways involved in inflammation and cellular metabolism.

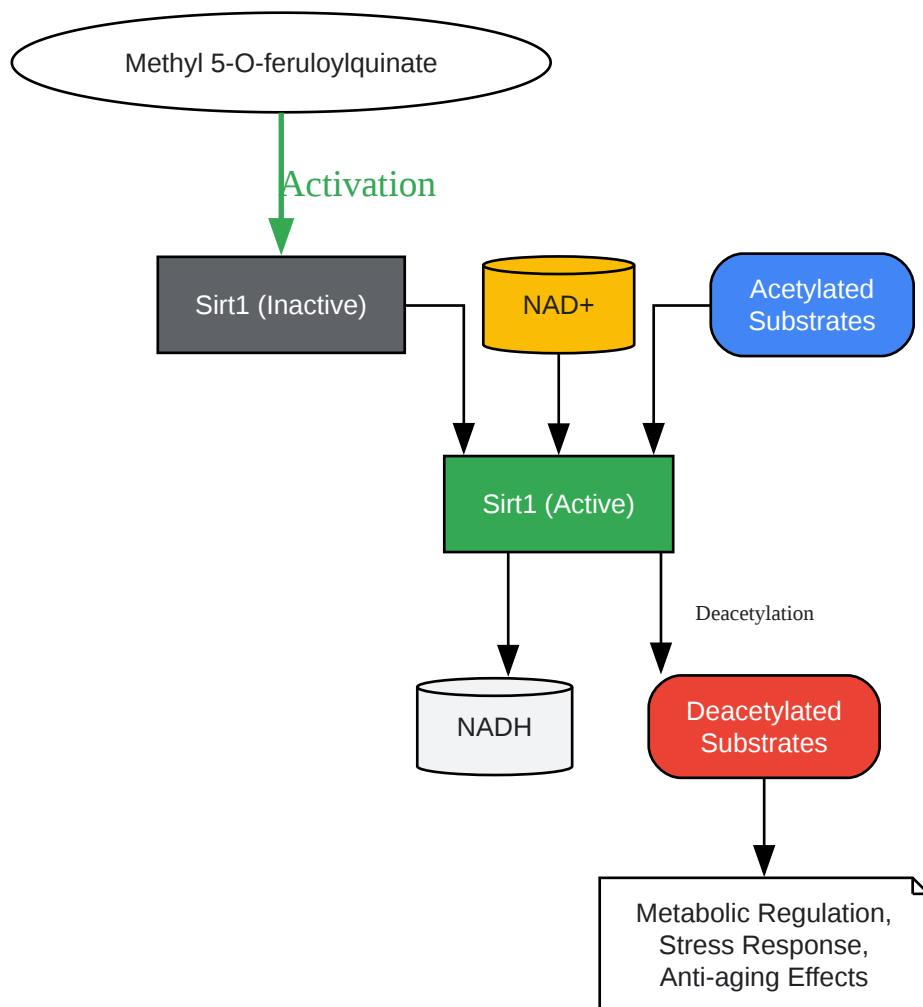
NF- κ B and MAPK Signaling Pathways

It is hypothesized that, like other phenolic compounds, **Methyl 5-O-feruloylquinate** may exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Hypothesized modulation of NF- κ B and MAPK pathways.

Sirtuin 1 (Sirt1) Activation Pathway

The parent compound, 5-O-feruloylquinic acid, is a known agonist of Sirtuin 1 (Sirt1), an enzyme involved in metabolic regulation and aging. Ferulic acid itself is also reported to enhance Sirt1 expression.[3] Therefore, **Methyl 5-O-feruloylquinate** may also act as a Sirt1 activator.



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Hypothesized activation of the Sirt1 pathway.

Experimental Protocols

Proposed Synthesis of Methyl 5-O-feruloylquinate

The following is a proposed multi-step synthesis protocol adapted from methods for similar compounds.

- Esterification of D-(-)-quinic acid:
 - Suspend D-(-)-quinic acid in methanol.
 - Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).

- Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC).
- Neutralize the catalyst and remove the solvent under reduced pressure to obtain methyl quinate.
- Selective Protection of Hydroxyl Groups:
 - Selectively protect the vicinal diequatorial hydroxyls (C-3 and C-4) of methyl quinate, for example, by forming a butane 2,3-bisacetal (BBA) using 2,2,3,3-tetramethoxybutane with an acid catalyst.
 - Purify the protected methyl quinate using column chromatography.
- Esterification with Feruloyl Chloride:
 - Prepare feruloyl chloride from ferulic acid.
 - Dissolve the protected methyl quinate in a mixture of pyridine and dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP).
 - Add feruloyl chloride and stir at room temperature, monitoring by TLC.
- Deprotection:
 - Dissolve the protected **Methyl 5-O-feruloylquinate** in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.
 - Stir at room temperature until deprotection is complete (monitored by TLC).
 - Extract the product and purify by column chromatography and/or recrystallization.



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Proposed workflow for the synthesis of **Methyl 5-O-feruloylquinate**.

Isolation from *Phellodendron amurense*

A general procedure for the isolation of compounds from *Phellodendron amurense* involves the following steps:

- Extraction: The dried and powdered plant material (e.g., bark) is extracted with a solvent such as methanol.
- Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., chloroform, ethyl acetate, n-butanol, and water) to separate compounds based on their solubility.
- Chromatography: Each fraction is subjected to various chromatographic techniques, such as silica gel column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and preparative TLC, to isolate the individual compounds.
- Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

- Reagent Preparation:
 - Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
 - Prepare a series of concentrations of **Methyl 5-O-feruloylquinate** and a standard antioxidant (e.g., ascorbic acid or Trolox).
- Reaction:
 - In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

- Add the DPPH solution to each well to initiate the reaction. Include a control with only the solvent and DPPH.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Conclusion

Methyl 5-O-feruloylquinate is a natural product with a chemical structure that suggests potential antioxidant, anti-inflammatory, and metabolic regulatory activities. While direct experimental evidence for this specific compound is limited, the available data on its parent compound, 5-O-feruloylquinic acid, and its isomer, Methyl 4-O-feruloylquinate, provide a strong rationale for further investigation. The hypothesized modulation of the NF-κB, MAPK, and Sirt1 signaling pathways presents exciting avenues for research into its therapeutic potential. The experimental protocols outlined in this guide offer a framework for the synthesis, isolation, and biological evaluation of **Methyl 5-O-feruloylquinate**, encouraging further studies to elucidate its precise mechanisms of action and validate its potential as a drug development candidate.

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References

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